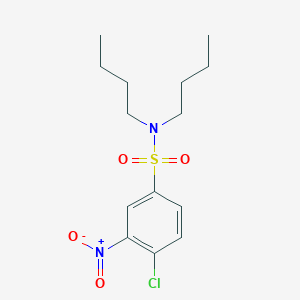
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE
Descripción general
Descripción
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C15H21ClN2O3S It is known for its unique structural features, which include a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE typically involves the nitration of 4-chlorobenzenesulfonamide followed by N-alkylation with butyl groups. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfonamide group. The N-alkylation is achieved using butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N,N-Dibutyl-4-chloro-3-amino-benzenesulfonamide.
Substitution: N,N-Dibutyl-4-substituted-3-nitro-benzenesulfonamide.
Oxidation: N,N-Dibutyl-4-chloro-3-nitro-benzenesulfone.
Aplicaciones Científicas De Investigación
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibutyl-4-chloro-3-nitrobenzamide
- N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonyl chloride
- N,N-Dibutyl-4-chloro-3-nitrobenzenesulfonic acid
Uniqueness
N,N-DIBUTYL-4-CHLORO-3-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H21ClN2O4S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
N,N-dibutyl-4-chloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21ClN2O4S/c1-3-5-9-16(10-6-4-2)22(20,21)12-7-8-13(15)14(11-12)17(18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
QWWROXMUIPPNDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














